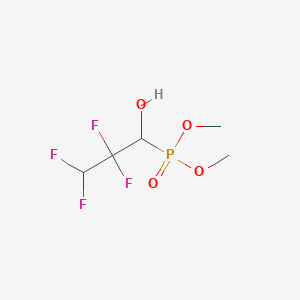![molecular formula C5H13O5PS B14396427 [Ethoxy(methyl)phosphoryl]methyl methanesulfonate CAS No. 87278-41-9](/img/structure/B14396427.png)
[Ethoxy(methyl)phosphoryl]methyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Ethoxy(methyl)phosphoryl]methyl methanesulfonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both phosphoryl and methanesulfonate functional groups, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Ethoxy(methyl)phosphoryl]methyl methanesulfonate typically involves the reaction of ethoxy(methyl)phosphoryl chloride with methanesulfonic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Ethoxy(methyl)phosphoryl chloride+Methanesulfonic acid→[Ethoxy(methyl)phosphoryl]methyl methanesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
[Ethoxy(methyl)phosphoryl]methyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The phosphoryl group can be oxidized under specific conditions, leading to the formation of higher oxidation state phosphorus compounds.
Reduction Reactions: Reduction of the phosphoryl group can yield phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Depending on the nucleophile, products can include phosphoramidates, phosphonates, or phosphorothioates.
Oxidation: Products may include phosphoric acid derivatives.
Reduction: Products can include phosphine oxides or phosphines.
Wissenschaftliche Forschungsanwendungen
[Ethoxy(methyl)phosphoryl]methyl methanesulfonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to modify biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Wirkmechanismus
The mechanism of action of [Ethoxy(methyl)phosphoryl]methyl methanesulfonate involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. The phosphoryl group can form covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the modification of proteins, nucleic acids, and other biomolecules. This reactivity underlies its potential use as a biochemical probe and in drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl methanesulfonate: A related compound with similar reactivity but lacking the phosphoryl group.
Methyl methanesulfonate: Another related compound, also lacking the phosphoryl group.
Dimethyl sulfoxide (DMSO): Shares some solvent properties but lacks the reactive functional groups.
Uniqueness
[Ethoxy(methyl)phosphoryl]methyl methanesulfonate is unique due to the presence of both phosphoryl and methanesulfonate groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
87278-41-9 |
|---|---|
Molekularformel |
C5H13O5PS |
Molekulargewicht |
216.19 g/mol |
IUPAC-Name |
[ethoxy(methyl)phosphoryl]methyl methanesulfonate |
InChI |
InChI=1S/C5H13O5PS/c1-4-9-11(2,6)5-10-12(3,7)8/h4-5H2,1-3H3 |
InChI-Schlüssel |
DQCNUPMGVMNUGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C)COS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile](/img/structure/B14396345.png)
![1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14396354.png)



![3-[(2,4,5-Trichlorophenoxy)methyl]aniline](/img/structure/B14396369.png)
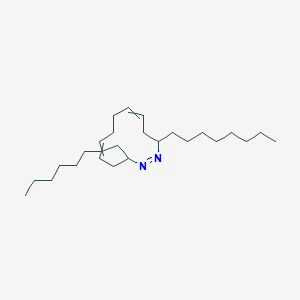
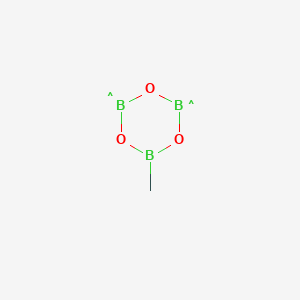
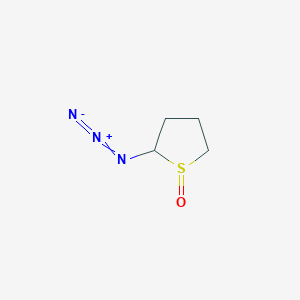

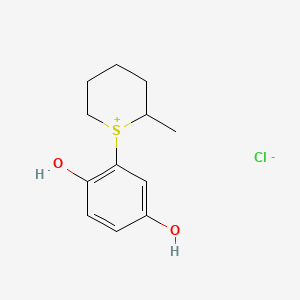
![1,1'-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one}](/img/structure/B14396421.png)
